molecular formula C20H27NO B4892038 6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol

Cat. No.: B4892038
M. Wt: 297.4 g/mol
InChI Key: GWLFYFDIYJMTCS-UHFFFAOYSA-N
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Description

6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol is a chemical compound with the molecular formula C20H27NO. It is a derivative of carbazole, a tricyclic aromatic compound. This compound is notable for its unique structure, which includes a cyclohexyl group and an ethyl group attached to the carbazole core. It has applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method. The resulting intermediate is then subjected to further reactions to introduce the ethyl group and hydroxyl group at the desired positions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazolones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Reagents such as halogens or alkylating agents are commonly used in these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

Scientific Research Applications

6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with molecular targets and pathways within cells. For example, some derivatives of tetrahydrocarbazole are known to inhibit enzymes like SirT1, which is involved in the regulation of protein removal in neurodegenerative diseases . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

6-cyclohexyl-9-ethyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

6-cyclohexyl-9-ethyl-1,2,3,4-tetrahydrocarbazol-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-2-21-18-12-11-15(14-7-4-3-5-8-14)13-17(18)16-9-6-10-19(22)20(16)21/h11-14,19,22H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFYFDIYJMTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C3CCCCC3)C4=C1C(CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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